Guanosine-1'-d Monohydrate
Description
Foundational Significance as an Isotope-Labeled Nucleoside Analog
Guanosine-1'-d Monohydrate is an isotope-labeled analogue of Guanosine (B1672433), a fundamental component of nucleic acids. pharmaffiliates.com Its structure is nearly identical to the naturally occurring guanosine, which is a building block for RNA and is involved in numerous biochemical pathways. wikipedia.org The key difference is the substitution of a hydrogen atom with a deuterium (B1214612) atom at the 1'-position of the ribose sugar.
This isotopic labeling provides a subtle but crucial handle for various analytical techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium atom has a different magnetic moment than hydrogen, leading to distinct signals that can be used to probe the local environment of the nucleoside. Similarly, in mass spectrometry, the increased mass of the deuterated compound allows for its differentiation from its unlabeled counterpart.
The stability of the deuterium label ensures that it does not readily exchange with hydrogen atoms in an aqueous environment, making it a reliable tracer for long-term experiments. This stability is a significant advantage over other labeling methods that might involve radioactive isotopes, which decay over time and require special handling.
Broad Applications in Mechanistic Biological and Chemical Studies
The use of this compound and other isotopically labeled nucleosides extends across various disciplines, offering deep insights into complex molecular processes. In biological research, these labeled compounds are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. By incorporating the labeled nucleoside into a DNA or RNA strand, researchers can monitor the interactions between the nucleic acid and enzymes such as polymerases, nucleases, and ligases. The isotopic label can reveal details about binding sites, conformational changes, and the kinetics of the reaction.
In the realm of chemical studies, this compound is employed to investigate the intricate details of nucleic acid structure and dynamics. The deuterium label can serve as a probe to study the hydrogen bonding networks that are crucial for the stability of the DNA double helix and the complex folded structures of RNA. acs.org Furthermore, it aids in understanding the mechanisms of DNA damage and repair, processes that are fundamental to cellular health and disease. uni-konstanz.de
The versatility of this labeled nucleoside is further highlighted by its use in the synthesis of specifically labeled oligonucleotides. These custom-built DNA or RNA fragments, containing deuterium at precise locations, are powerful tools for a range of biophysical studies, including those aimed at understanding the intricate folding pathways of nucleic acids and their interactions with other molecules.
Physicochemical and Spectroscopic Data
The utility of this compound in research is underpinned by its specific physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H12DN5O5 · H2O |
| Molecular Weight | 302.26 g/mol pharmaffiliates.com |
| Appearance | White to light yellow powder chemicalbook.com |
| Solubility | Slightly soluble in water wikipedia.org |
| Storage Temperature | 2-8°C pharmaffiliates.com |
Table 2: General Spectroscopic Data for Guanosine Analogs
| Spectroscopic Technique | General Observations for Guanosine Analogs |
| ¹H NMR | The proton NMR spectrum of guanosine analogs shows characteristic shifts for the ribose and guanine (B1146940) protons. The absence of a signal at the 1'-position in this compound would be a key indicator of successful deuteration. |
| ¹³C NMR | The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Isotopic labeling can sometimes cause small shifts in the signals of neighboring carbon atoms. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio compared to unlabeled guanosine, confirming the presence of the deuterium atom. |
| FTIR Spectroscopy | The infrared spectrum reveals the vibrational modes of the molecule. The C-D bond will have a characteristic stretching frequency that is different from a C-H bond, which can be used to confirm deuteration. acs.org |
Properties
Molecular Formula |
C₁₀H₁₄DN₅O₆ |
|---|---|
Molecular Weight |
302.26 |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-1’-d; DL-Guanosine-1’-d; Guanine Ribonucleoside-1’-d; 9-β-D-Ribofuranosylguanine-1’-d; 2-Aminoinosine-1’-d; NSC 19994-1’-d; Vernine-1’-d; |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Crystallographic Investigations
Crystallographic techniques, particularly X-ray diffraction, have been instrumental in elucidating the precise atomic arrangements within hydrated GMP crystals. These studies provide a foundational understanding of the molecule's conformation, intermolecular interactions, and the critical role of water in stabilizing the crystal lattice.
High-Resolution Single Crystal X-ray Diffraction Studies
High-resolution single crystal X-ray diffraction has provided detailed molecular structures of various GMP hydrates, most notably the disodium (B8443419) salt in its heptahydrate and tetrahydrate forms.
In the case of disodium guanosine (B1672433) 5'-phosphate heptahydrate (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·7H₂O), diffraction studies have resolved the structure to a high degree of precision. iucr.orgiucr.org These analyses revealed that the asymmetric unit contains two independent GMP molecules, fourteen water molecules, and four sodium ions. iucr.org Both GMP molecules within the asymmetric unit adopt nearly identical conformations. iucr.org The orientation of the guanine (B1146940) base relative to the ribose sugar is anti, a common conformation for purine (B94841) nucleotides. iucr.org
The conformation of the ribose sugar moiety is C(2')-endo, where the C2' atom of the furanose ring puckers out of the plane formed by the other four atoms. This is in contrast to the C(3')-endo pucker observed in other guanine mononucleotides. iucr.org The conformation around the C(4')-C(5') bond, which dictates the orientation of the phosphate (B84403) group, is the commonly observed gauche-gauche. iucr.org
Similarly, the crystal structure of disodium guanosine 5'-monophosphate tetrahydrate (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O) has been determined, showing a markedly different structure from the heptahydrate but bearing a strong resemblance to disodium deoxyguanosine 5'-monophosphate tetrahydrate. nih.gov In this form, the sugar puckering is O(4')-endo-C(1')-exo, and the conformation about the C(4')-C(5') bond is gauche-trans. nih.gov
Interactive Data Table: Conformational Details of GMP Hydrates
| Feature | Guanosine-5'-monophosphate Heptahydrate | Guanosine-5'-monophosphate Tetrahydrate |
| Glycosidic Torsion Angle (χ) | anti | anti |
| Sugar Pucker | C(2')-endo | O(4')-endo-C(1')-exo |
| C(4')-C(5') Conformation | gauche-gauche | gauche-trans |
Analysis of Unit Cell Parameters and Space Group Symmetries
The crystalline forms of GMP hydrates are defined by their unique unit cell parameters and space group symmetries. These parameters are fundamental fingerprints of a specific crystal lattice.
The heptahydrate of disodium guanosine 5'-phosphate crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group consistent with the inherent chirality of the GMP molecule. iucr.orgiucr.org Two independent studies reported very similar unit cell dimensions for this crystal form.
For the tetrahydrate form, the crystal structure is also orthorhombic, belonging to the space group P2₁2₁2₁, with one GMP molecule in the asymmetric unit. nih.gov
Interactive Data Table: Unit Cell Parameters of GMP Hydrates
| Crystal Form | Space Group | a (Å) | b (Å) | c (Å) | Z |
| Heptahydrate (Study 1) | P2₁2₁2₁ | 22.259 (4) | 21.356 (4) | 9.040 (2) | 8 |
| Heptahydrate (Study 2) | P2₁2₁2₁ | 22.267 (2) | 21.360 (2) | 9.035 (1) | 8 |
| Tetrahydrate | P2₁2₁2₁ | 10.8256 (3) | 27.6534 (9) | 6.4384 (2) | 4 |
(Z = number of formula units per unit cell)
Elucidation of Intermolecular Hydrogen Bonding Networks and Hydration Shell Architectures
In the heptahydrate structure, there are no direct hydrogen bonds between the guanine bases, nor is there the base stacking commonly seen in other guanine-containing crystal structures. iucr.org Instead, the stability of the crystal is derived from a complex three-dimensional web of hydrogen bonds. The water molecules play a central role, forming hydration shells around the sodium ions and bridging different parts of the GMP molecules. The sodium ions exhibit distorted octahedral coordination, interacting with water molecules and oxygen atoms from the ribose and phosphate groups of GMP, but not directly with the guanine base. iucr.org
The fourteen water molecules in the asymmetric unit of the heptahydrate are involved in this extensive network, connecting the GMP molecules to each other and to the sodium ions. This hydration architecture effectively shields the charged phosphate groups and satisfies the hydrogen-bonding potential of the guanine base and ribose hydroxyls. iucr.org
Studies on Polymorphism and Phase Transitions (e.g., monohydrate to anhydrous forms)
Guanosine-5'-monophosphate is known to exist in multiple polymorphic forms, including amorphous and various crystalline hydrates. The transition between these forms is a critical aspect of its solid-state chemistry.
Studies on the phase transformation of GMP have shown that an amorphous form can be converted into crystalline hydrate (B1144303) forms. nih.gov The kinetics of this transformation are influenced by factors such as agitation and concentration during crystallization processes. nih.gov
More specifically, the dehydration of the crystalline tetrahydrate form to an anhydrous state has been investigated through thermal analyses and powder X-ray diffraction. nih.gov This transition is not a simple, single-step process. It proceeds through three distinct intermediate hydrated phases as the temperature is increased from 40 to 60 °C at 0% relative humidity. nih.gov These studies highlight the complexity of the dehydration process and the existence of multiple, transient crystalline states between the fully hydrated and anhydrous forms. The transformation between the heptahydrate and tetrahydrate forms has also been identified as a nucleation-growth-controlled step. uni-halle.de
Application of Advanced Diffraction Techniques for Micro- and Nanocrystals (e.g., 3D Electron Diffraction)
While high-resolution single-crystal X-ray diffraction is the gold standard for structure determination, it requires crystals of a sufficient size (typically >5-10 micrometers). Many biologically relevant molecules, including nucleotides, often form micro- or nanocrystals that are too small for conventional X-ray analysis. Three-dimensional electron diffraction (3D ED) has emerged as a powerful technique to overcome this limitation.
3D ED methods collect electron diffraction data from a single nanocrystal as it is tilted, allowing for the reconstruction of the three-dimensional diffraction volume. From this data, the unit cell, space group, and ultimately the complete atomic structure can be determined. This technique has been successfully applied to determine the structures of various molecular crystals that were previously intractable. Although a specific study applying 3D ED to Guanosine-5'-monophosphate monohydrate nanocrystals is not yet prominent in the literature, the methodology is well-suited for such investigations. It holds the potential to unlock the structures of novel GMP polymorphs or hydrates that may only exist as nanocrystalline materials, providing further insights into the structural landscape of this important nucleotide.
Spectroscopic Elucidation of Molecular Structure and Interactions
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the conformational state, vibrational modes, and electronic properties of GMP in the solid state. These methods are particularly valuable for confirming structural features and understanding the influence of intermolecular interactions on the molecule's properties.
Theoretical and Computational Chemistry Approaches
Theoretical calculations are essential for interpreting experimental data and providing a deeper understanding of the molecular properties of guanosine. Ab initio and Density Functional Theory (DFT) methods are widely used to calculate the electronic structure, optimized geometries, and vibrational frequencies of guanosine and its hydrated clusters. mdpi.comnih.gov
These computational approaches allow for the prediction of the relative stabilities of different tautomers (e.g., keto-amino vs. enol-amino) and conformers of guanosine. researchgate.net For instance, calculations at the RI-MP2/cc-pVDZ level have been used to determine the energies and vibrational frequencies of guanine-water clusters, which are then compared with experimental IR-UV double resonance spectra to assign the observed structures. nih.govresearchgate.net DFT calculations have also been employed to investigate how hydrogen bonding with water molecules affects NMR chemical shifts, showing that the coordination of at least two water molecules is necessary to achieve good agreement with experimental solution-phase data for certain protons. nih.gov
Table 2: Example of Theoretical Methods in Guanosine Research
| Method | Basis Set | Application |
|---|---|---|
| RI-MP2 | cc-pVDZ | Calculation of energies and frequencies of guanine-water clusters. researchgate.net |
| DFT (B3LYP) | D95** | Study of protonation and hydrogen bonding in G·C base pairs. researchgate.net |
Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time. mdpi.comnih.gov For guanosine monohydrate, MD simulations can model the intricate interactions between the nucleoside and surrounding water molecules, revealing details about the stability of the hydration shell and the influence of the solvent on the conformational preferences of the molecule. researchgate.net
These simulations track the motions of every atom in the system over time by solving Newton's equations of motion, based on a force field that describes the interatomic forces. nih.gov This allows for the exploration of the conformational landscape of guanosine, identifying the most stable conformations and the pathways for transitions between them. nih.gov By analyzing the simulation trajectories, one can gain insights into the flexibility of the ribose sugar ring, the rotation around the glycosidic bond, and the dynamics of hydrogen bonding with the solvent. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the electron density (ρ(r)) to define atomic interactions within a molecule like Guanosine-1'-d Monohydrate. This method identifies critical points in the electron density topology, notably bond critical points (BCPs) and ring critical points (RCPs), which characterize the nature of chemical bonds and non-covalent interactions. For non-covalent interactions, such as the hydrogen bonds crucial to guanosine's structure and function, the values of the electron density and its Laplacian (∇²ρ(r)) at the BCP are indicative of the interaction's strength and nature. Typically, low ρ(r) values combined with positive values of ∇²ρ(r) at the BCP signify electrostatic, closed-shell interactions, which are characteristic of hydrogen bonds. physchemres.org
Complementing QTAIM, the Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), offers a powerful method for visualizing weak interactions in real space. The NCI method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates 3D isosurfaces that distinguish different types of non-covalent interactions through a color code:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak, delocalized van der Waals interactions.
Red isosurfaces signify repulsive steric clashes.
In the context of guanosine, these analyses confirm the electrostatic character of the hydrogen bonds that define its interactions with other molecules. physchemres.org QTAIM and NCI-RDG analyses are instrumental in quantitatively and qualitatively describing the network of hydrogen bonds and van der Waals forces that stabilize the conformation of this compound and its complexes.
Interactive Data Table: Illustrative QTAIM Parameters for Hydrogen Bonds in Guanosine Interactions
| Interaction Type | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Characterization |
| N-H···O | 0.02 - 0.04 | Positive | Strong Hydrogen Bond |
| C-H···O | 0.01 - 0.02 | Positive | Weak Hydrogen Bond |
| π-π stacking | ~0.01 | Near Zero | Van der Waals |
Note: The values in the table are representative ranges based on computational studies of nucleobases and are intended for illustrative purposes.
Analysis of Tautomeric Equilibria and Protonation States in Varied Environments
Guanosine can exist in several tautomeric forms due to proton migration between its nitrogen and oxygen atoms. The primary tautomers include the keto and enol forms (lactam-lactim tautomerism) and the amino and imino forms. pku.edu.cnlibretexts.org The relative stability of these tautomers is a critical factor that influences guanosine's hydrogen-bonding patterns and, consequently, its biological function.
Computational studies have shown that the tautomeric equilibrium is highly sensitive to the surrounding environment. acs.org
In the gas phase , theoretical calculations consistently predict that the keto-amino tautomer is the most stable form. acs.orgrsc.org
In aqueous solution , the equilibrium can shift. While the keto form generally remains predominant under physiological conditions, polar solvents can significantly stabilize enol tautomers. pku.edu.cnaimspress.com The relative energies of different tautomers are often within a few kcal/mol, suggesting that multiple forms can coexist in solution. acs.org For instance, the enol form of isoguanosine, a structural isomer of guanosine, varies from 10% in CCl₄ to 90% in an aqueous medium, illustrating the profound impact of solvent polarity. scitepress.org
The protonation state of guanosine is dependent on the pH of the environment. The pKa values of the guanine base dictate which sites are protonated or deprotonated at a given pH. Under physiological conditions (pH ~7.4), the keto-amino tautomer is the major form. pku.edu.cn However, changes in pH can lead to protonation or deprotonation, altering the molecule's charge and interaction capabilities. For example, studies on the guanine cation radical have shown that deprotonation can occur at the N1 or N2 position, with the preferred site being influenced by the dielectric constant of the environment. researchgate.net The ability to exist in different protonation states is fundamental to guanosine's role in catalytic processes within certain ribozymes. nih.gov
Interactive Data Table: Relative Stability of Guanosine Tautomers in Different Environments
| Tautomer Form | Environment | Relative Energy (kcal/mol) | Stability Ranking |
| Keto-amino (Canonical) | Gas Phase | 0.0 | Most Stable |
| Enol-amino | Gas Phase | 4.7 - 7.1 | Less Stable |
| Keto-amino (Canonical) | Aqueous Solution | 0.0 | Most Stable |
| Enol-amino | Aqueous Solution | Lowered energy gap vs. gas phase | Stabilized by solvent |
| Imino Forms | Gas Phase | >20 | Least Stable |
Note: Relative energies are approximate and can vary significantly based on the computational method and level of theory used. acs.orgrsc.org
Frontier Molecular Orbital (FMO) Analysis and Electronic Charge Density Transfer
Frontier Molecular Orbital (FMO) theory is a key tool for understanding the electronic properties and chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov
For guanosine, computational analyses have determined the energies and spatial distributions of these frontier orbitals.
HOMO : The highest occupied molecular orbital of guanosine is primarily localized on the electron-rich guanine base, particularly on the purine ring system. mdpi.com This localization makes the guanine moiety susceptible to electrophilic attack and oxidation, as the HOMO is the orbital from which the molecule donates electrons.
LUMO : The lowest unoccupied molecular orbital is the primary electron acceptor site. In interactions, the LUMO's energy and location determine where the molecule will accept electron density.
HOMO-LUMO Gap : The energy gap for guanine has been calculated to be around 5.05 eV, indicating significant stability. researchgate.net This gap is a fundamental electronic property that influences its absorption of UV light and its potential for participating in charge transfer processes. mdpi.com
Electronic charge density transfer is a fundamental aspect of the non-covalent interactions involving guanosine. During the formation of hydrogen bonds or stacking interactions, a small amount of electron density is transferred from the electron donor to the electron acceptor. This charge transfer contributes to the stability of the interaction. FMO analysis helps to rationalize this process; interactions can be viewed as an overlap between the HOMO of one molecule (the donor) and the LUMO of another (the acceptor). youtube.com In interactions with water or other molecules, photoexcitation can lead to a significant charge-transfer character, which can trigger subsequent chemical processes like proton transfer. rsc.org
Interactive Data Table: Frontier Molecular Orbital Properties of Guanosine
| Property | Value (approx.) | Significance |
| HOMO Energy | - | Relates to ionization potential and electron-donating ability |
| LUMO Energy | - | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~5.05 eV | Indicates chemical reactivity and kinetic stability |
| HOMO Localization | Guanine Ring | Site of oxidation and electrophilic attack |
| LUMO Localization | Guanine Ring | Site of reduction and nucleophilic attack |
Note: Specific energy values are highly dependent on the computational method (e.g., DFT, MP2) and basis set used in the calculation. mdpi.comresearchgate.net
Molecular Interactions and Biochemical Pathway Investigations
Research into Nucleotide Metabolism and Derivatization Pathways
The metabolic fate of guanosine (B1672433) is intricately linked to a series of enzymatic conversions that govern the cellular pool of guanine-based purines. These pathways are crucial for a variety of cellular functions, from nucleic acid synthesis to signal transduction.
Guanosine serves as a precursor for the synthesis of guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP) through sequential phosphorylation events. wikipedia.org This process is a cornerstone of the purine (B94841) salvage pathway, allowing cells to recycle nucleosides and maintain a balance of nucleotide pools. wikipedia.org
The initial step in this pathway is the conversion of guanosine to GMP. This reaction can be catalyzed by guanosine kinase, which utilizes a phosphate (B84403) donor, such as adenosine (B11128) triphosphate (ATP), to phosphorylate guanosine at the 5'-hydroxyl group of the ribose sugar.
Subsequent phosphorylation events are required to generate GDP and GTP. GMP is converted to GDP by guanylate kinase, which also uses ATP as the phosphate donor. Finally, GDP is phosphorylated to GTP by nucleoside-diphosphate kinase, a reaction that can utilize ATP or other nucleoside triphosphates. wikipedia.org
Guanosine triphosphate (GTP) is a vital molecule with diverse roles in the cell. It serves as a building block for RNA synthesis during transcription and is a key energy source for processes like protein synthesis and gluconeogenesis. wikipedia.org Furthermore, GTP is essential for signal transduction pathways involving G-proteins, where its hydrolysis to GDP acts as a molecular switch. wikipedia.org
The enzymatic synthesis of GDP-sugars, which are important for glycosylation reactions, often utilizes GTP as a substrate. For instance, the synthesis of GDP-mannose involves the reaction of mannose-1-phosphate with GTP, catalyzed by mannose-1-phosphate guanylyltransferase. google.com
The following table summarizes the key enzymatic steps in the phosphorylation of guanosine:
| Substrate | Enzyme | Product | Phosphate Donor |
| Guanosine | Guanosine Kinase | GMP | ATP |
| GMP | Guanylate Kinase | GDP | ATP |
| GDP | Nucleoside-Diphosphate Kinase | GTP | ATP |
This table summarizes the sequential phosphorylation of guanosine to its mono-, di-, and triphosphate forms, highlighting the enzymes and phosphate donor involved in each step.
The hydrolysis of guanine (B1146940) nucleotides, particularly the conversion of GTP to GDP, is a critical regulatory mechanism in numerous cellular signaling pathways. This reaction is catalyzed by a large family of enzymes known as GTPases. wikipedia.org The cycling between the GTP-bound (active) and GDP-bound (inactive) states of G-proteins controls a vast array of cellular processes, including signal transduction, cell proliferation, and intracellular trafficking. wikipedia.orgmdpi.com
The intrinsic rate of GTP hydrolysis by GTPases is often slow and is significantly accelerated by GTPase-activating proteins (GAPs). mdpi.com The broader metabolism of guanine-based purines involves a series of hydrolytic and conversion steps. Extracellular GTP, GDP, and GMP can be sequentially hydrolyzed by ecto-nucleotidases to generate guanosine. researchgate.netmdpi.com
Once formed, guanosine is further metabolized. It can be hydrolyzed by purine nucleoside phosphorylase (PNP) to release the purine base guanine. researchgate.netnih.gov Guanine is then deaminated by guanine deaminase to form xanthine (B1682287), which is subsequently oxidized to uric acid by xanthine oxidase. researchgate.netnih.gov
Purine Nucleoside Phosphorylase (PNP):
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides. wikipedia.orgtaylorandfrancis.com Specifically, PNP cleaves the glycosidic bond of guanosine in the presence of inorganic phosphate to yield guanine and ribose-1-phosphate. wikipedia.org This reaction is a critical step in the catabolism of guanosine and the recycling of purine bases. taylorandfrancis.comnih.gov
Deficiency of PNP leads to a rare autosomal recessive disease characterized by a profound T-cell immunodeficiency. nih.gov This is due to the accumulation of guanosine and its deoxy-analog, deoxyguanosine, which are toxic to developing T-lymphocytes. taylorandfrancis.com The intracellular accumulation of deoxyguanosine triphosphate (dGTP) is particularly cytotoxic. taylorandfrancis.com Research has shown that PNP plays a crucial role in regulating the levels of (deoxy)guanosine nucleoside ligands for Toll-like receptor 7 (TLR7), thereby modulating immune responses. nih.gov
Adenosine Deaminase (ADA):
By regulating the levels of adenosine, ADA indirectly influences the cellular environment in which guanosine and other purines are metabolized. Adenosine itself is a potent signaling molecule that exerts its effects through adenosine receptors. nih.gov ADA deficiency also leads to a severe combined immunodeficiency (SCID), highlighting the importance of maintaining proper purine homeostasis for immune function. nih.gov The accumulation of adenosine and deoxyadenosine (B7792050) in ADA deficiency has profound effects on lymphocyte development and function. nih.gov
The table below outlines the primary functions of PNP and ADA in purine metabolism:
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| Purine Nucleoside Phosphorylase (PNP) | Guanosine, Inosine | Guanine, Hypoxanthine | Purine Salvage |
| Adenosine Deaminase (ADA) | Adenosine, Deoxyadenosine | Inosine, Deoxyinosine | Purine Catabolism |
This table differentiates the roles of PNP and ADA, specifying their substrates, products, and the metabolic pathways they are involved in.
Intermolecular Recognition and Ligand Binding Studies
The biological effects of guanosine and its derivatives are mediated through their interactions with various proteins, including enzymes and receptors. Understanding these molecular recognition events is crucial for elucidating their mechanisms of action.
The specific recognition and binding of guanine-containing ligands, such as GTP, to proteins are fundamental to many cellular processes. GTP-binding proteins, for example, possess highly conserved binding pockets that ensure specific recognition of the guanine base. nih.gov
The molecular determinants for this specific binding involve a combination of non-covalent interactions: nih.gov
Hydrogen Bonding: The guanine base can form multiple specific hydrogen bonds with amino acid residues in the protein's binding pocket. The N1 and N2 positions of guanine typically act as hydrogen bond donors, while the N3, O6, and N7 positions serve as acceptors. nih.gov
Cation–π Interactions: The electron-rich aromatic ring of the guanine base can interact favorably with positively charged residues such as lysine (B10760008) and arginine. nih.gov
π–π Stacking Interactions: The guanine ring can also engage in stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. nih.gov
The kinetics of ligand binding to proteins, including the association and dissociation rates, are critical for determining the duration and intensity of the biological response. Computational methods have become increasingly important for predicting ligand binding kinetics and providing insights into the mechanisms of interaction. unisyscat.de
Recent research has unveiled a significant interplay between guanosine and the adenosine system, particularly adenosine A1 (A1R) and A2A (A2AR) receptors. While guanosine does not appear to bind directly to these receptors as a primary agonist, its effects are often modulated by their activity. mdpi.comresearchgate.net
Studies have shown that the neuroprotective effects of guanosine may require the co-expression of both A1R and A2AR. mdpi.comcore.ac.uk In cells co-expressing both receptor subtypes, guanosine was able to partially block the binding of an A2AR antagonist, an effect not observed in cells expressing only A2AR. mdpi.com This suggests that guanosine might act as a modulator of A1R-A2AR heteromers. mdpi.comresearchgate.net
The antidepressant-like effects of guanosine have also been linked to the modulation of A1R and A2AR. researchgate.netnih.gov Administration of guanosine has been shown to decrease immobility time in animal models of depression, a behavioral effect that was associated with an increased immunocontent of A1R and a reduced immunocontent of A2AR in the hippocampus. researchgate.net
The following table summarizes the key findings regarding guanosine's interaction with adenosine receptors:
| Finding | Receptor(s) Involved | Implication |
| Neuroprotective effects of guanosine require A2AR expression. mdpi.com | A2AR | A2AR is a necessary component for guanosine-mediated neuroprotection. |
| Guanosine modulates A2AR ligand binding only in cells co-expressing A1R. mdpi.com | A1R and A2AR | Suggests guanosine may interact with A1R-A2AR heteromers. |
| Antidepressant-like effects of guanosine are associated with altered A1R and A2AR levels in the hippocampus. researchgate.net | A1R and A2AR | Links guanosine's behavioral effects to the modulation of adenosine receptor expression. |
This table highlights key research findings on the interaction of guanosine with adenosine A1 and A2A receptors and the potential implications of these interactions.
Studies on G-Protein Coupled Receptor (GPCR) Linkages
Guanosine nucleotides are central to the signaling pathways involving G-protein coupled receptors (GPCRs), a vast and crucial family of transmembrane receptors. khanacademy.orgnih.govnih.gov These receptors respond to a wide array of extracellular signals and activate intracellular responses through their interaction with heterotrimeric G-proteins (composed of α, β, and γ subunits). khanacademy.orgnih.gov The activation cycle is fundamentally linked to the binding and hydrolysis of guanosine triphosphate (GTP).
In its inactive state, the G-protein's α-subunit is bound to guanosine diphosphate (GDP). wikipedia.orgyoutube.com Upon an external ligand binding to the GPCR, the receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF). nih.govwikipedia.org This activated GPCR facilitates the release of GDP from the Gα subunit and its replacement by GTP, a process ensured by the cell's high cytosolic GTP:GDP ratio. wikipedia.org The binding of GTP triggers the dissociation of the Gα subunit from the Gβγ dimer and the receptor, allowing both parts to interact with downstream effectors and propagate the signal. nih.govwikipedia.org
Research has also identified specific G-coupled receptors for guanosine itself. researchgate.net Studies on rat brain membranes indicate that GTP and its non-hydrolyzable analogue Gpp[NH]p can decrease the binding of radiolabeled guanosine, suggesting a direct interaction with a putative receptor. researchgate.net Furthermore, guanosine analogues are pivotal tools in studying these pathways. For instance, GTPγS, a non-hydrolyzable analog of GTP, is used in binding assays to measure the activation of G-proteins following agonist occupation of a GPCR. revvity.com The potency of various guanosine derivatives in displacing labeled guanosine has been explored to understand the structure-activity relationship at these binding sites. researchgate.net
The following table summarizes the relative potency of different guanosine analogues in displacing [3H]-guanosine from rat brain membranes, indicating the structural requirements for binding.
| Compound | Relative Potency |
| Guanosine | 1 |
| 6-Thioguanosine | >1 |
| 8-Bromoguanosine | >4 |
| Inosine | >10 |
| 7-Methylguanosine | >6 |
| 3'-Deoxyguanosine | >9 |
| 2'-Deoxyguanosine (B1662781) | >8 |
| Guanine | >11 |
| 6-Thioguanine | >12 |
| N2-Methylguanosine | >5 |
| Data sourced from a study on a putative guanosine GPCR. researchgate.net |
Investigations of Molecular Interactions with Amino Acids and Peptides (e.g., Guanosine-Arginine)
The molecular interactions between guanosine and amino acids, particularly arginine, are of significant interest due to their implications in DNA-protein recognition and stability. There is a notable structural similarity between the guanidino head group of arginine and chemical moieties found on guanosine. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have illuminated the physicochemical properties of the guanosine-arginine interaction. This interaction is characterized by two primary hydrogen bonds, HB1 (N•••H-O) and HB2 (NH•••O), with the former being energetically more stable. yu.edu.jo These investigations indicate an electrostatic character for the hydrogen bonds and reveal a reversible transfer of electronic charge density between the two molecules, which contributes to the stabilization of the complex. yu.edu.jo Frontier molecular orbital analysis suggests that in this pairing, guanosine acts as an electrophile while arginine functions as a nucleophile. yu.edu.jo
Further research combining molecular dynamics simulations and quantum mechanics has shown that the presence of arginine facilitates the attachment of low-energy electrons to guanosine. rsc.org The hydrogen bonds formed between the two molecules increase the electron affinity of guanosine. rsc.org This suggests that in a biological context, the proximity of amino acids like arginine can influence the susceptibility of DNA subunits to radiation-induced damage. rsc.org The interaction of basic amino acids like arginine and lysine with DNA has been shown to preferentially stabilize the unfolded state of GC-rich DNA, primarily through interactions with the N7-side of guanine. nih.gov
The table below presents the adsorption energies for guanine and various amino acids on a nano-TiO2 cluster, providing a comparative view of their interaction strengths in a specific context.
| Biomolecule | Adsorption Energy Range (kcal/mol) |
| Arginine | -25.0 to -57.6 |
| Cysteine | -12.1 to -29.6 |
| Guanine | -45.6 to -58.7 |
| Data from a study on the interaction of biomolecules with a nano-TiO2 cluster. nih.gov |
Role in Nucleic Acid Structure and Function Research
Incorporation into RNA and DNA Analogues for Structural and Functional Probes
Modified guanosine nucleosides are extensively used as probes to investigate the structure and function of nucleic acids and the enzymes that interact with them. nih.govresearchgate.net The incorporation of guanosine analogues into DNA and RNA can elucidate enzymatic mechanisms, probe molecular interactions, and serve therapeutic purposes. nih.govgoogle.com
One application is the use of fluorescent guanine analogs to monitor enzymatic activity. For example, emissive O6-alkylated guanine analogs based on thieno- and isothiazolo-guanine surrogates (thGN and tzGN) have been developed as reporters for human O6-alkylguanine-DNA-transferase (hAGT), a crucial DNA repair protein. acs.org These probes allow for the tracking of enzyme activity, which can be informative for disease diagnosis and assessing chemotherapeutic success. acs.org
Site-specific modification, or 'point modification', of mRNA with guanosine analogues is another powerful technique. oup.com Incorporating modified nucleotides can enhance translation and reduce immunogenicity. oup.comnih.gov Studies have shown that including methylated guanosine derivatives like 1-methylguanosine (B33566) (m1G) and N2-methylguanosine (m2G) into mRNA codons can slow down the rate of amino acid addition by the ribosome in a position-dependent manner. nih.gov This demonstrates how subtle modifications to the guanosine base can have significant functional consequences on the process of protein synthesis. nih.gov
Furthermore, guanosine analogues are employed in the development of therapeutic polynucleotides. Analogues such as 8-oxo-guanine and 7-deaza-8-aza-guanine have been incorporated into oligonucleotides to modulate their properties, such as reducing neurotoxicity or suppressing aggregation in guanine-rich sequences. google.com
Stability of N-Glycosidic Bonds in Modified Nucleosides
The N-glycosidic bond, which links the guanine base to the sugar moiety, is a critical determinant of nucleoside and nucleotide stability. ttu.eelibretexts.org This bond is generally stable in neutral and alkaline conditions but is susceptible to hydrolysis in acidic environments. ttu.eettu.ee The rate of this acid-catalyzed hydrolysis is significantly influenced by the nature of both the heterocyclic base and the sugar. ttu.ee
Generally, purine nucleosides like guanosine are much more prone to acid hydrolysis than pyrimidine (B1678525) nucleosides. ttu.eettu.ee Modifications to the guanine base can further alter the stability of the N-glycosidic bond. For instance, guanine derivatives are typically more sensitive to acid than adenine (B156593) derivatives. ttu.ee
Specific studies on modified nucleosides have provided detailed insights into bond stability. An investigation into 8,5'-Cyclopurine deoxynucleosides, such as (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG), found that these cyclic lesions are significantly more resistant to acid hydrolysis than their parent compound, 2'-deoxyguanosine (dG). nih.govresearchgate.net The half-lives of these cyclic dG lesions were found to be at least five times higher than that of dG. researchgate.net In contrast, the N-glycosidic bond of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-Oxo-dG) was found to be exceptionally stable in acidic conditions. nih.govresearchgate.net Computational studies suggest that factors such as the protonation of the N7 atom and the rate of the bond-breaking step control the kinetics of hydrolysis. nih.govresearchgate.net
The table below compares the relative stability of the N-glycosidic bond in various guanosine derivatives under acidic conditions.
| Compound | Relative Stability vs. dG | Key Finding |
| 2'-deoxyguanosine (dG) | Baseline | Susceptible to acid hydrolysis. nih.gov |
| 8-methyl-2'-deoxyguanosine (8-Me-dG) | Comparable to dG | Shows similar stability to the unmodified nucleoside. researchgate.net |
| (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) | At least 5-fold higher | The additional covalent bond significantly increases resistance to hydrolysis. nih.govresearchgate.net |
| 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-Oxo-dG) | Exceptionally stable | Found to be highly resistant to acid hydrolysis. nih.govresearchgate.net |
Synthetic Methodologies and Chemical Derivatization for Academic Research
Design and Synthesis of Modified Guanosine-1'-d Monohydrate Analogs
The chemical modification of guanosine (B1672433) provides access to a diverse range of molecular tools for academic research. These modifications can be strategically introduced at various positions of the purine (B94841) base or the ribose sugar to modulate the molecule's biological activity, and physical and chemical properties.
Regioselective functionalization of the ribose moiety of guanosine, particularly at the 2'- and 3'-hydroxyl groups, is critical for the development of RNA therapeutics and for studying RNA metabolism and function. 2'-O-methylation is a common post-transcriptional modification in cellular RNAs that enhances their stability against nuclease degradation. nih.govcolab.ws
The chemical synthesis of 2'-O-methylated nucleosides can be challenging due to the similar reactivity of the 2'- and 3'-hydroxyl groups. A common strategy involves the use of a temporary protecting group on the 3'-hydroxyl, allowing for selective methylation of the 2'-hydroxyl group. One established method utilizes a silyl (B83357) protecting group, which can be selectively introduced at the 3'-position, followed by methylation of the 2'-hydroxyl group with a methylating agent like methyl iodide or dimethyl sulfate. Subsequent deprotection of the silyl group yields the desired 2'-O-methylated guanosine analog.
A novel method for regioselective 2'-O-methylation has been developed that avoids the need for protection and deprotection steps. acs.org This approach utilizes a specific tin-based catalyst that preferentially activates the 2'-hydroxyl group, enabling direct and efficient methylation. This strategy has been successfully applied to the synthesis of various 2'-O-methylated nucleosides, including guanosine derivatives. acs.org
The presence of 2'-O-methylation in ribosomal RNA (rRNA) has been shown to regulate translation by influencing ribosome dynamics. nih.gov Studies have revealed that the extent of 2'-O-methylation at specific sites within the rRNA can be variable, suggesting a mechanism for fine-tuning ribosome function in response to cellular needs. nih.gov
| Modification | Strategy | Key Reagents | Significance |
| 2'-O-methylation | Protection-methylation-deprotection | Silyl protecting groups, Methyl iodide | Enhanced nuclease resistance, mimics natural RNA modifications. nih.gov |
| 2'-O-methylation | Direct regioselective methylation | Tin-based catalysts | More efficient synthesis, avoids multiple steps. acs.org |
| 3'-O-methylation | Similar to 2'-O-methylation with orthogonal protecting groups | - | Study of RNA structure and function. |
Azido- and amino-modified nucleosides are valuable precursors for the synthesis of a wide array of functionalized guanosine analogs. The azido (B1232118) group can be readily converted to an amino group by reduction or can be used in "click chemistry" reactions to attach various functionalities. Amino-modified nucleosides are essential for creating bioconjugates and for introducing specific functional groups into oligonucleotides. beilstein-journals.org
A common approach for the synthesis of 8-azido-guanosine involves the diazotization of 8-amino-guanosine, followed by displacement with an azide (B81097) salt. The corresponding 8-amino-guanosine can be prepared by direct amination of 8-bromo-guanosine.
Novel synthetic routes focus on improving the efficiency and regioselectivity of these modifications. For instance, enzymatic methods using nucleoside phosphorylases can catalyze the transfer of a modified base to a ribose phosphate (B84403), offering a highly selective route to modified nucleosides.
Recent advancements in synthetic organic chemistry have led to the development of domino carboxamidation reactions for the versatile synthesis of amino acid functionalized nucleosides. beilstein-journals.org This method allows for the direct linking of amino acids to the nucleobase, providing a straightforward way to introduce multiple functional groups in a single step. beilstein-journals.org
| Modification | Synthetic Approach | Key Features | Applications |
| 8-Azido-guanosine | Diazotization of 8-amino-guanosine | Versatile intermediate | Click chemistry, synthesis of amino-analogs. |
| 8-Amino-guanosine | Amination of 8-bromo-guanosine | Direct introduction of an amino group | Further functionalization, bioconjugation. niscpr.res.in |
| Amino acid-functionalized nucleosides | Domino carboxamidation reaction | Efficient, introduces multiple functionalities | Development of modified oligonucleotides with enhanced properties. beilstein-journals.org |
Guanosine analogs equipped with fluorescent tags or affinity labels are indispensable tools for studying the interactions of guanosine and its derivatives with proteins and nucleic acids. These probes allow for the visualization and quantification of binding events and can be used to identify and characterize guanosine-binding proteins.
The synthesis of fluorescent guanosine analogs often involves the attachment of a fluorophore to the guanine (B1146940) base or the ribose sugar. For example, a fluorescent group can be introduced at the 8-position of the guanine ring via a linker. The choice of fluorophore depends on the specific application, with considerations for quantum yield, photostability, and spectral properties. escholarship.orgumn.edu A new tricyclic pyrimidine (B1678525) analog has been designed to resemble the structural features of Rhodamine B while maintaining Watson-Crick base pairing. escholarship.org
Affinity tags, such as biotin (B1667282) or photoaffinity labels, are used to isolate and identify binding partners. A new guanosine analog, 5'-p-fluorosulfonylbenzoyl guanosine, has been synthesized as an affinity label for guanosine nucleotide sites in proteins. nih.gov This compound contains an electrophilic moiety that can react covalently with amino acid side chains in the binding site of a protein. nih.gov
The synthesis of these probes often requires multi-step procedures involving the protection of reactive functional groups, coupling of the tag, and subsequent deprotection. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, can offer a more efficient and selective approach to the synthesis of these complex molecules. mdpi.com
| Probe Type | Synthetic Strategy | Example | Application |
| Fluorescent Analog | Attachment of a fluorophore to the guanine base | 8-(Diethylamino)benzo[b] escholarship.orgresearchgate.netnaphthyridine-2(1H)-one (ABN) linked to guanosine | Studying nucleic acid structure and interactions. escholarship.org |
| Affinity Label | Introduction of a reactive group for covalent binding | 5'-p-fluorosulfonylbenzoyl guanosine | Identifying and characterizing guanosine-binding proteins. nih.gov |
| Photoaffinity Label | Incorporation of a photolabile group | Azido-modified guanosine analogs | Covalent cross-linking to binding partners upon UV irradiation. nih.gov |
Enzymatic Synthesis and Biocatalysis for Guanosine-Related Compounds
Enzymatic synthesis and biocatalysis offer significant advantages over traditional chemical methods for the synthesis of nucleosides and their derivatives. Enzymes operate under mild reaction conditions, exhibit high stereo- and regioselectivity, and are environmentally friendly. rsc.orgnih.gov
Multi-enzyme systems, where several enzymes are used in a single pot to catalyze a cascade of reactions, have emerged as a powerful tool for the efficient synthesis of complex molecules like nucleotides. researchgate.netresearchgate.net These systems can overcome challenges such as substrate inhibition and unfavorable reaction equilibria.
A one-pot multi-enzymatic cascade has been developed for the synthesis of deoxyguanosine-5'-monophosphate (dGMP) from guanosine and thymidine. researchgate.net This system utilizes a series of enzymes, including a nucleoside phosphorylase and a nucleoside kinase, to convert the starting materials into the desired product with high yield. researchgate.net
Similarly, multi-enzyme cascades have been engineered for the synthesis of guanosine diphosphate (B83284) L-fucose (GDP-Fuc) from readily available precursors. researchgate.net One such system, consisting of five enzymes, can produce GDP-Fuc from guanosine and fucose with a high conversion rate. researchgate.net These examples highlight the potential of multi-enzyme systems for the sustainable and cost-effective production of valuable guanosine-related compounds.
| Product | Enzyme System | Key Enzymes | Precursors |
| dGMP | One-pot cascade | Nucleoside phosphorylase, Nucleoside kinase | Guanosine, Thymidine. researchgate.net |
| GDP-Fucose | Five-enzyme cascade | Fucokinase, Fucose-1-phosphate guanylyltransferase | Guanosine, Fucose. researchgate.net |
Biocatalytic pathways are being developed to achieve specific derivatizations of guanosine that are difficult to perform using conventional chemical methods. This often involves the use of engineered enzymes with tailored substrate specificities and catalytic activities.
For example, enzymes from the lipoxygenase metabolic pathway have been utilized for the biocatalytic synthesis of natural green leaf volatiles. mdpi.com While not directly related to guanosine, this demonstrates the principle of harnessing metabolic pathways for targeted synthesis. The shikimate pathway, a central route for aromatic amino acid biosynthesis, also serves as a model for how understanding allosteric regulation and enzyme synergy can enable the design of biocatalytic platforms for producing complex molecules. mdpi.com
In the context of nucleoside modification, researchers are exploring the use of enzymes to introduce modifications at the C5' position of the ribose sugar. nih.gov This can be achieved through the oxidation of the C5' hydroxyl group to an aldehyde, which can then be further modified by other enzymes. nih.gov The development of such biocatalytic pathways holds great promise for the synthesis of novel guanosine analogs with unique biological properties.
The use of biocatalysis is not limited to synthesis; it is also employed in the production of intermediates for antiviral drugs. rsc.org The high stereo- and chemoselectivity of enzymes make them ideal for the synthesis of chiral building blocks that are essential for many pharmaceuticals. tandfonline.comucl.ac.uk
Development of Isotope-Labeled Probes for Advanced Tracing and Proteomics Research
The strategic incorporation of stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), into guanosine monohydrate creates powerful tools for scientific investigation. chempep.com These non-radioactive, heavy versions of the molecule are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS). creative-proteomics.comnih.gov This fundamental principle allows researchers to trace the metabolic fate of guanosine and quantify proteins with remarkable precision. chempep.comlongdom.org
The synthesis of these labeled compounds can be achieved through various chemical and enzymatic methods. For instance, GMP and dGMP labeled with ¹⁵N at the 2-amino group of the purine ring have been successfully synthesized enzymatically using ¹⁵N-labeled ammonium (B1175870) chloride as the isotope source. nih.gov Chemical synthesis provides precise control over the location of the isotope, which is crucial for specific applications. chempep.comalaqsa.edu.ps One method involves the oxidation of an anomeric hydroxyl group to a ketone, followed by reduction with sodium borodeuteride to introduce deuterium at a specific position. alaqsa.edu.ps
Once synthesized, these isotope-labeled probes are introduced into biological systems, such as cell cultures or even whole organisms. mdpi.com The labeled guanosine is then incorporated into newly synthesized nucleic acids (DNA and RNA) and participates in various metabolic pathways. researchgate.net Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then employed to detect and quantify the labeled molecules and their downstream products. researchgate.netnih.gov
Advanced Tracing Applications:
Isotope tracing using labeled guanosine allows for the detailed mapping of metabolic networks and the quantification of metabolic rates, a field known as metabolic flux analysis. creative-proteomics.comnih.gov By tracking the incorporation of isotopes from a precursor like guanosine into various metabolites over time, researchers can elucidate pathway activities and identify metabolic bottlenecks or alterations associated with disease states. nih.govspringernature.com For example, labeling with [1,2-¹³C]glucose can help determine the relative fluxes through pathways like the pentose (B10789219) phosphate pathway (PPP) by analyzing the isotopic patterns in downstream metabolites. mdpi.com The time required to reach a steady state of labeling varies depending on the pathway, taking approximately 24 hours for nucleotides in cultured cells. nih.gov
Key Isotopes Used in Guanosine Labeling
| Isotope | Common Precursor/Method | Key Application | Research Finding |
| Nitrogen-15 (¹⁵N) | [¹⁵N]NaNO₂, [¹⁵N]NH₄Cl nih.gov | NMR structure and dynamics studies, Proteomics | Enzymatic synthesis from ¹⁵N-labeled NH₄Cl can achieve >98% isotope content in the primary amino group of guanine. nih.gov |
| Carbon-13 (¹³C) | ¹³C₆-glucose researchgate.net | Metabolic flux analysis, Quantitative proteomics (NAIL-MS) | Feeding E. coli with ¹³C₆-glucose resulted in 83% of carbon atoms in tRNA guanosine being labeled. researchgate.net |
| Deuterium (²H) | Sodium Borodeuteride, D₂O alaqsa.edu.psresearchgate.net | Probing reaction mechanisms, Improving drug ADME properties nih.govnih.gov | Deuterium labeling at the N-7 position of guanine was used to establish it as the site of hydrogen loss in guanosine radicals. nih.gov |
Proteomics Research Applications:
In proteomics, the large-scale study of proteins, isotope-labeled guanosine contributes to techniques like Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS). researchgate.net This method enables the efficient, monoisotopic stable isotope labeling of RNA and DNA in standard cell cultures. researchgate.net By conducting pulse-chase experiments with labeled nucleosides, researchers can study the temporal placement and dynamics of modified nucleosides in RNA. researchgate.net
Another critical application is the use of labeled guanosine derivatives as internal standards for the absolute quantification of related molecules. For instance, a stable isotope-labeled version of cyclic guanosine monophosphate (cGMP) was synthesized in-house from labeled guanosine triphosphate to develop a reliable quantification method for cGMP in human plasma using isotope dilution LC-MS/MS. nih.gov This approach overcomes the limitations of traditional immunoassays, offering greater specificity and accuracy. nih.gov The use of stable isotope dilution (SID) with a mass-shifted standard is considered the gold standard for MS-based quantitative methods. guopingyaoye.com
Research Findings in Isotope-Labeled Guanosine Studies
| Research Area | Technique | Key Finding | Reference |
| RNA Modification Dynamics | Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) | Allows for pulse-chase experiments to study the temporal placement of modified nucleosides in RNA. researchgate.net | researchgate.net |
| Metabolite Quantification | Isotope Dilution LC-MS/MS | An in-house synthesized ¹⁵N-labeled cGMP internal standard enabled precise and accurate quantification of cGMP in human plasma, with an extraction efficiency of 81 ± 6%. nih.gov | nih.gov |
| Reaction Mechanism | Deuterium Labeling and Mass Spectrometry | Spontaneous dissociation of guanosine radicals involves the loss of a hydrogen atom from the N-7 position in the guanine base. nih.gov | nih.gov |
| Metabolic Flux | ¹³C Tracing | The time to reach isotopic steady state in cultured cells is pathway-dependent, with nucleotides typically requiring about 24 hours. nih.gov | nih.gov |
The development of these sophisticated probes continues to advance, providing ever more powerful tools to unravel the complexities of cellular function and disease.
Advanced Functional Materials and Supramolecular Assembly Research
Guanosine-Based Supramolecular Hydrogel Research
Supramolecular hydrogels derived from guanosine (B1672433) are a significant area of research. These materials are formed through the non-covalent association of low-molecular-weight guanosine-based gelators, which entangle to create a three-dimensional network capable of immobilizing large amounts of water. nih.govnih.gov These "smart" biomaterials are often responsive to external stimuli such as pH, temperature, or ionic strength, owing to the reversible nature of their supramolecular interactions. nih.govacs.org
The formation of guanosine-based hydrogels is a hierarchical, multi-step nucleation process. nih.gov The fundamental structural motif is the G-quartet (also known as a G-tetrad), a planar macrocyclic structure formed when four guanosine molecules associate through Hoogsteen-type hydrogen bonds. nih.govunivpm.itresearchgate.net This process typically involves heating a solution of the guanosine derivative to dissolve it, followed by cooling, which allows the self-assembly to occur. nih.gov
These planar G-quartets then stack on top of one another via π-π stacking interactions, forming cylindrical, four-stranded helical structures known as G-quadruplexes or "G-wires". nih.govunivpm.itnih.gov The physical cross-linking, lateral association, branching, and entanglement of these G-quadruplex fibers are what ultimately drive the gelation process, creating a 3D network that immobilizes the solvent and forms the hydrogel. acs.orgunivpm.itrsc.org
The stability and structure of guanosine hydrogels are highly dependent on environmental factors, particularly the presence of specific cations and the solution's pH.
Cations: Metal cations play a crucial role in templating and stabilizing the G-quartet structure. univpm.it The central cavity of the G-quartet, lined with four carbonyl oxygen atoms, provides an ideal coordination site for cations, especially alkali metals like potassium (K+) and sodium (Na+). nih.govnih.gov These cations sit between stacked G-quartets, stabilizing the resulting G-quadruplex structure. univpm.it The size and dehydration energy of the cation influence the stability of the assembly, with K+ generally inducing the formation of stronger, more stable, and longer G-quadruplexes compared to other cations like Na+, Li+, Rb+, or Cs+. nih.govacs.orgunivpm.it The gel-to-sol transition can even be triggered by removing these stabilizing cations, for instance, by using a cryptand to sequester K+ ions, demonstrating the dynamic and reversible nature of the system. nih.govresearchgate.net
pH: The pH of the solution significantly impacts hydrogel formation and stability. Guanosine-based hydrogels are often pH-sensitive, typically forming around neutral or slightly acidic conditions and dissolving at higher pH levels (e.g., pH 8.0 or 9.0). pnas.org This is because changes in pH can alter the protonation state of the guanine (B1146940) base, disrupting the Hoogsteen hydrogen bonding required for G-quartet formation. univpm.it This pH-responsiveness is a key feature for creating "smart" materials that can respond to specific environmental triggers. univpm.it
| Factor | Influence on Hydrogel Properties | Key Findings |
| Cations | Stabilize G-quartet and G-quadruplex structures, influencing gel strength and thermal stability. | K+ ions are generally more effective stabilizers than Na+, Li+, Rb+, or Cs+, leading to stronger gels. nih.govacs.orgunivpm.it |
| pH | Controls the formation and dissolution of the hydrogel by affecting hydrogen bonding. | Gels are typically stable at neutral or slightly acidic pH and may dissolve in alkaline conditions. pnas.org |
Rheological Characterization: Rheology is used to study the mechanical properties of hydrogels, such as their strength and viscoelasticity. acs.org Techniques measuring storage (G') and loss (G'') moduli reveal the gel's response to stress and strain. researchgate.net The thermal stability and stiffness of guanosine hydrogels can be modulated by creating binary gel systems, for example, by mixing guanosine with a derivative like 2′,3′,5′-tri-O-acetylguanosine. researchgate.netnih.gov This approach can hinder crystallization and enhance the gel's lifetime and mechanical properties. nih.govacs.org
Self-Healing Properties: A remarkable characteristic of some supramolecular guanosine gels is their ability to self-heal. nih.gov This property stems from the dynamic and reversible nature of the non-covalent bonds (primarily hydrogen bonding and π-π stacking) that form the gel network. nih.govresearchgate.net When the gel is mechanically damaged, these bonds can reform, allowing the material to spontaneously repair itself and recover its structural integrity. nih.govnih.gov For instance, a hydrogel formed by mixing guanosine and isoguanosine in the presence of K+ ions demonstrated excellent self-healing capabilities, with recovery times as short as 20 seconds. nih.gov This intrinsic self-healing ability makes these materials highly attractive for applications such as injectable drug delivery systems. researchgate.netrsc.org
The fibrillar network of guanosine-based hydrogels can serve as a scaffold for incorporating various types of nanomaterials to create advanced nanocomposites. acs.org This allows for the combination of the properties of the hydrogel with the unique functionalities of the embedded nanomaterials.
Different nanomaterials, including nanoparticles, nanosheets, nanotubes, and quantum dots, can be integrated into the gel matrix. acs.org For example, guanosine gel-based nanocomposites composed of different metal ions can be developed for use as antibacterial hydrogels. nih.gov Furthermore, magnetonanocomposites, created by incorporating magnetic nanoparticles, could be suitable for targeted drug delivery applications that respond to magnetic stimuli. acs.org The development of nanobiocomposites is also possible by incorporating biomaterials like DNA or proteins, opening avenues for applications in gene therapy and anticancer treatments. acs.orgresearchgate.net
Bio-inspired Crystallization and Controlled Morphology Studies
Guanine, the core component of guanosine, is used by many organisms to create structural colors due to its exceptionally high refractive index. acs.orgacs.org This has inspired research into controlling the crystallization of guanine and its derivatives to produce materials with specific optical properties.
Historically, the crystallization of guanine has been challenging, often requiring the use of harsh organic solvents like dimethyl sulfoxide (DMSO). acs.orgacs.orgelsevierpure.comexlibrisgroup.com However, recent research has demonstrated that the crystallization of guanine from aqueous solutions is possible, providing a method to control the crystal's polymorphism (the ability to exist in multiple crystalline forms) and size. acs.orgacs.org
This control can be achieved by carefully adjusting the pH of the aqueous crystallization solution. acs.orgacs.org The specific tautomer of guanine that is stable at a given pH dictates which crystal phase is formed. acs.orgsemanticscholar.org For example, under acidic conditions (pH < 3), the dominant form is the protonated guanine, which leads to the formation of large (1–10 mm) needle-like crystals of guanine monohydrate. acs.orgacs.org In this monohydrate phase, the guanine molecules form hydrogen-bonded layers that incorporate water molecules. acs.org In contrast, neutral and basic conditions tend to produce prismatic crystals. acs.org This pH-controlled methodology provides a bio-inspired route to produce guanine monohydrate crystals with desired morphologies for various optical applications. acs.org
| Crystallization Condition | Resulting Crystal Morphology | Crystal Phase |
| Acidic pH (< 3) | Large, needle-like crystals (1-10 mm) | Guanine Monohydrate acs.orgacs.org |
| Neutral & Basic pH | Prismatic crystals | Anhydrous Guanine acs.org |
Nucleation and Growth Mechanisms of Guanine Crystals
The formation of guanine crystals, particularly in biological systems, is a complex process that deviates from classical crystallization models. Research indicates that these crystals often form through nonclassical, multi-step mechanisms involving particle attachment. nih.gov This process begins with the formation of stacked guanine clusters, which then organize into nanoscopic fibers through H-bonding and π-stacking arrangements. nih.gov These fibers further assemble into partially ordered bundles before culminating in the formation of 3D periodic crystals. nih.govresearchgate.net
In many organisms, crystal formation is not spontaneous but is templated on pre-assembled scaffolds. researchgate.net Studies using cryo-electron tomography in developing zebrafish larvae have revealed that plate-like guanine crystals form via the templated nucleation of thin crystal leaflets on scaffolds composed of amyloid fibers. nih.govacs.org This process starts with the assembly of these protein scaffolds within specialized organelles called iridosomes. nih.gov Distinct crystal plates with a (100) orientation then nucleate on these fibers. researchgate.netnih.gov As the process continues, the number and size of these leaflets increase, and they gradually align and merge through oriented attachment, ultimately coalescing into a single, larger plate-like crystal. nih.govmdpi.com
Control over the crystallization environment is crucial. The rate of supersaturation, for instance, plays a key role in determining the resulting crystal polymorph. nih.govresearchgate.net A slower increase in supersaturation tends to favor the formation of the thermodynamically stable α-form of anhydrous guanine, while more rapid changes can produce the metastable β-form often seen in biological systems. nih.gov This control can be achieved in laboratory settings by the enzymatic conversion of guanosine to guanine, a process that mimics the purine (B94841) metabolism believed to generate guanine for crystallization in vivo. nih.govresearchgate.net The pH within the iridosomes is also a critical factor, with acidification playing a pivotal role in driving the crystallization process. researchgate.net Organisms exert exquisite control over crystal growth, utilizing macromolecular additives to produce plate-like crystals that preferentially express the high refractive index (100) facets, which are essential for their optical functions. nih.govresearchgate.net
| Property | Value/Description | Source(s) |
| Crystal Polymorphs | Anhydrous Guanine α (AG α), Anhydrous Guanine β (AG β), Guanine Monohydrate (GM) | mdpi.comresearchgate.net |
| High Refractive Index Plane | (100) | nih.govresearchgate.net |
| Refractive Index of (100) Plane | n ≈ 1.83 | nih.govresearchgate.net |
| Nucleation Mechanism | Nonclassical, multi-step particle attachment | nih.gov |
| Biological Template | Preassembled amyloid fibers in iridosomes | nih.govacs.org |
Research on Artificial Biomineralization Processes Inspired by Guanine
The unique optical properties of biogenic guanine crystals, stemming from their controlled size, morphology, and crystallography, have inspired significant research into artificial biomineralization processes. researchgate.net The goal is to replicate the exquisite control observed in nature to synthesize advanced organic materials for applications as dyes, drugs, and organic semiconductors. researchgate.netnih.gov A key challenge in these bio-inspired approaches has been the very low solubility of guanine in aqueous solutions at physiological pH. acs.org
To overcome this, researchers have developed methods that mimic biological processes. One successful strategy involves an enzymatic approach where purine nucleoside phosphorylase (PNP) is used to continuously convert a more soluble precursor, guanosine, into guanine. nih.govresearchgate.net This method allows for the generation of supersaturation under neutral pH conditions, mirroring the metabolic pathways in living organisms. nih.gov By carefully controlling the reaction conditions—such as the concentrations of the enzyme, guanosine, and phosphate (B84403), or by introducing stirring—it is possible to selectively produce either the metastable β-anhydrous guanine (β-AG) or the stable α-anhydrous guanine (α-AG) polymorph. nih.govresearchgate.net This demonstrates that control over the rate of supersaturation is a critical factor in polymorph selection. acs.org
Other synthetic strategies involve the use of morphological additives to guide crystal growth. For instance, a one-step precipitation process using a guanine sodium hydroxide solution in formamide with poly(1-vinylpyrrolidone-co-vinyl acetate) as an additive has been shown to produce bio-inspired guanine microplatelets almost exclusively in the desired β-phase with the high-refractive-index (100) planes exposed. researchgate.net These artificial methods have successfully produced guanine crystals that exhibit some of the key properties of their biological counterparts, including specific polymorphs, orientations, and pearly luster. mdpi.comresearchgate.net
| Synthesis Parameter | Effect on Crystal Formation | Source(s) |
| Rate of Supersaturation | Slower rates favor α-AG; faster rates can produce β-AG. | nih.gov |
| Enzymatic Conversion (Guanosine → Guanine) | Allows crystallization at neutral pH and control over polymorph selection. | nih.govresearchgate.net |
| Morphological Additives (e.g., poly(1-vinylpyrrolidone-co-vinyl acetate)) | Can direct the formation of specific phases (e.g., β-phase) and morphologies (e.g., microplatelets). | researchgate.net |
| Substrate (e.g., chitosan) | Can influence the formation of specific crystal shapes, such as platy crystals. | mdpi.com |
Research in Advanced Biosensing and Biomolecular Logic Operations Utilizing Guanosine Structures
The capacity of guanosine and its derivatives to self-assemble into stable supramolecular architectures, particularly G-quadruplexes, has been widely exploited in the development of advanced functional materials for biosensing and biomolecular logic operations. nih.govacs.org These hydrogels are formed through a hierarchical nucleation process where guanosine bases associate via Hoogsteen-type hydrogen bonding to form planar G-quartet structures, which then stack into G-wires. acs.org
In the field of biosensing, guanosine-based hydrogels have been engineered to act as enzyme mimics. acs.org For example, a hydrogel formed from a guanosine–phenylboronic acid ester, when stabilized by potassium ions (K+), can bind hemin. acs.org This hydrogel-hemin complex exhibits peroxidase-like activity, capable of catalyzing the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). acs.org This catalytic property has been harnessed to create a chemiluminescence biosensor for the detection of H₂O₂ and, by incorporating the enzyme glucose oxidase, for glucose. nih.gov A smartphone-based portable version of this biosensor demonstrated the accurate measurement of glucose in serum samples with a limit of detection of 120 µmol L−1. nih.gov
The unique cation-dependent assembly of these guanosine structures also enables their use in biomolecular logic operations. acs.org The same guanosine–phenylboronic acid hydrogel that shows peroxidase activity with K+ does not exhibit this activity when stabilized by lead ions (Pb²+), because hemin fails to bind to the Pb²+-stabilized gel network. acs.org This differential activity forms the basis of an "INHIBIT" logic gate. In this system, the enzyme-mimicking activity is the output. The presence of K+ acts as Input 1 (turning the output ON), while the presence of Pb²+ acts as Input 2, which inhibits the activity (turning the output OFF). acs.org This system functions not only as a logic gate but also as a sensitive detector for toxic lead ions. acs.org The programmability and stimuli-responsive nature of guanosine-based supramolecular systems position them as promising platforms for developing more complex biosensors and computational biological circuits. nih.govnih.gov
| Application | System Components | Principle of Operation | Performance/Function | Source(s) |
| Glucose Biosensor | Guanosine/Guanosine 5′-monophosphate, Hemin, Luminol, K+, Glucose Oxidase | Self-assembled hydrogel with hemin acts as a peroxidase mimic, generating a chemiluminescent signal in the presence of glucose. | Limit of Detection: 120 µmol L−1 in serum. | nih.gov |
| Biomolecular Logic Gate | Guanosine–phenylboronic acid hydrogel, Hemin | Differential cation binding: K+ (Input 1) enables peroxidase activity (Output ON), while Pb²+ (Input 2) inhibits it (Output OFF). | Functions as an INHIBIT logic gate and a sensor for Pb²+. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
